3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functional group modifications to introduce the methoxymethyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-(methyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but lacks the methoxymethyl group.
3-(4-bromophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but with a bromine atom instead of chlorine.
3-(4-chlorophenyl)-2-(methoxymethyl)-6-(methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The presence of the methoxymethyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-12-17-18(14-7-9-15(21)10-8-14)19-22-11-16(20(25)24(19)23-17)13-5-3-2-4-6-13/h2-11,23H,12H2,1H3 |
InChI Key |
NZLMJVOSPHCXLM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C2=NC=C(C(=O)N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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